molecular formula C11H13NO3 B11183566 Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B11183566
M. Wt: 207.23 g/mol
InChI Key: WXQHIIJBVLKXNK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of a class of chemicals known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the desired compound through a series of intermediate steps.

Chemical Reactions Analysis

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of various pathogens. For example, derivatives of this compound have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL.
  • Anti-inflammatory Effects: The compound may interact with specific receptors or enzymes involved in inflammatory processes. This interaction could lead to potential applications in treating inflammatory diseases.
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties through mechanisms such as scavenging free radicals and inhibiting lipid peroxidation .

Therapeutic Applications

The unique structural features of this compound position it as a candidate for various therapeutic applications:

  • Pain Management: Due to its potential anti-inflammatory properties, this compound may serve as a basis for developing new analgesics.
  • Cancer Therapy: Investigations into its cytotoxic effects on cancer cell lines suggest that it may selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects.
  • Neurodegenerative Diseases: By inhibiting enzymes like acetylcholinesterase, compounds similar to this compound could be explored for their potential in treating conditions such as Alzheimer's disease.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus; MIC values confirmed efficacy.
Research on Anti-inflammatory EffectsDemonstrated interaction with inflammatory pathways; potential for developing new anti-inflammatory drugs.
Cytotoxicity AssessmentRevealed selective cytotoxicity towards cancer cell lines; promising results for future cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Biological Activity

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS No. 260247-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 260247-91-4

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound exhibited a broad spectrum of activity, particularly against Candida species, indicating its potential as an antifungal agent .

2. Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies revealed its cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
HCT116 (colon cancer)12.5
SKOV3 (ovarian cancer)10.0

In these studies, the compound was found to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 (µg/mL)
DPPH Scavenging Activity25.0
ABTS Scavenging Activity30.0

These results indicate that the compound can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of this compound revealed that it significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates when treated with the compound compared to control groups .

Case Study 2: Synergistic Effects with Other Drugs

In combination therapy studies with standard chemotherapeutics like doxorubicin and cisplatin, this compound enhanced the efficacy of these drugs in resistant cancer cell lines. This suggests a potential role in overcoming drug resistance in cancer treatment .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

WXQHIIJBVLKXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC2)NC1=O

Origin of Product

United States

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